![molecular formula C13H16N2O3S B6419456 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole CAS No. 898641-23-1](/img/structure/B6419456.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole
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Overview
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the imidazole ring in the presence of a base such as triethylamine.
Attachment of the Methoxy-Dimethylphenyl Moiety: This step involves the reaction of the sulfonylated imidazole with a methoxy-dimethylphenyl derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy-dimethylphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylimidazole
- 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a sulfonyl group and a methoxy-dimethylphenyl moiety makes it particularly effective in certain applications, such as enzyme inhibition and receptor modulation.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Biological Activity
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole (CAS Number: 898641-23-1) is a synthetic organic compound belonging to the imidazole family. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, which imparts unique chemical properties and potential biological activities.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Cyclization of a 1,2-diamine with a carbonyl compound.
- Sulfonylation : Reaction of the imidazole with sulfonyl chloride in the presence of a base.
- Attachment of the Methoxy-Dimethylphenyl Moiety : Nucleophilic substitution reaction with a methoxy-dimethylphenyl derivative.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group facilitates strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Potential Pharmacological Applications
Research indicates various pharmacological applications for this compound:
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
- Anti-inflammatory Activity : Explored for its ability to modulate inflammatory responses.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through modulation of cell signaling pathways.
Research Findings
Recent studies have focused on the biological evaluation of this compound, revealing significant findings:
- Inhibition Studies :
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Cellular Assays :
- In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
-
Comparative Studies :
- Compared to similar compounds, such as 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylimidazole, this compound exhibits enhanced binding affinity and specificity towards target enzymes due to its unique structural features.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated effective inhibition of α-glucosidase with IC50 values indicating strong potency. |
Study B | Showed reduced inflammatory markers in cellular models when treated with the compound. |
Study C | Indicated significant apoptosis in breast cancer cell lines, warranting further investigation into its mechanisms. |
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-5-12(18-4)13(6-10(9)2)19(16,17)15-7-11(3)14-8-15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALCUHNGQOHHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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